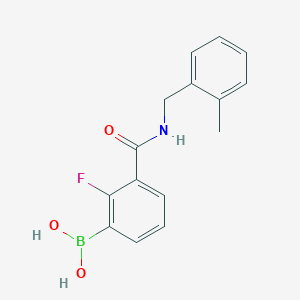

2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid

Description

2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative featuring a fluorine atom at the 2-position of the benzene ring and a 2-methylbenzylcarbamoyl group at the 3-position. The boronic acid moiety (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is commercially available with 97% purity (Alfa Aesar, H56706) and is utilized in pharmaceutical intermediate synthesis due to its balanced electronic and steric properties .

Properties

Molecular Formula |

C15H15BFNO3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[2-fluoro-3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C15H15BFNO3/c1-10-5-2-3-6-11(10)9-18-15(19)12-7-4-8-13(14(12)17)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |

InChI Key |

VWRTZXQHIDWRKI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid typically involves the following steps:

Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 2-methylbenzylamine with a suitable carbonyl compound, such as 2-fluorobenzoyl chloride, to form the benzylcarbamoyl intermediate. This reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

Boronic Acid Formation: The benzylcarbamoyl intermediate is then subjected to a borylation reaction using a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The major product formed is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents, such as hydrogen peroxide or sodium perborate.

Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to the corresponding alcohol using reducing agents, such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Scientific Research Applications

2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine and threonine residues in proteases.

Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.

Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is primarily attributed to the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. In the context of protease inhibition, the boronic acid group interacts with the active site serine or threonine residues, forming a tetrahedral adduct that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

a. Positional Isomers on the Benzene Ring

b. Halogen Substitution Variants

- 2-Chloro-5-(3-fluorobenzylcarbamoyl)benzeneboronic acid (CAS 1449133-71-4) : Replacement of fluorine with chlorine increases molecular weight (307.51 g/mol vs. ~260 g/mol) and lipophilicity (π = +0.71 for Cl vs. +0.14 for F), which may improve blood-brain barrier penetration but reduce aqueous solubility .

- 2-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid (CAS 2096338-49-5) : The 4-fluorophenyl group introduces a strong electron-withdrawing effect (δ = +0.34), enhancing boronic acid electrophilicity and Suzuki reaction rates compared to the 2-methylbenzyl variant .

Substituent Electronic and Steric Profiles

Key Observations :

- The 2-methylbenzylcarbamoyl group in the target compound provides moderate lipophilicity (π = +1.12), favoring tissue penetration while avoiding excessive hydrophobicity .

- Pyridylcarbamoyl derivatives (e.g., CAS 1449133-22-5) introduce hydrogen-bonding capability, which may enhance target binding in drug design but complicate purification .

Biological Activity

2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is C15H16BFO3, with a molecular weight of approximately 275.1 g/mol. The presence of a fluorine atom enhances its lipophilicity and potential interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C15H16BFO3 |

| Molecular Weight | 275.1 g/mol |

| IUPAC Name | 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid |

| CAS Number | [Not available] |

Synthesis

The synthesis of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluorobenzoic acid with 2-methylbenzylamine in the presence of boron reagents. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the boronic acid moiety.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids. This property allows it to interact with enzymes and proteins that contain hydroxyl groups, potentially inhibiting their function.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as leucyl-tRNA synthetase (LeuRS), similar to other boronic acids that have shown antimicrobial activity against pathogens like Candida albicans and Escherichia coli .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of phenylboronic acids exhibit moderate antimicrobial effects, suggesting that this compound could have similar properties.

Biological Activity

Research has demonstrated various biological activities associated with boronic acids, particularly in terms of antimicrobial properties. For instance, studies on related compounds have shown effectiveness against fungal strains such as Aspergillus niger and bacterial strains like Bacillus cereus.

Case Studies:

- Antimicrobial Efficacy:

- A study on a structurally similar compound, 5-trifluoromethyl-2-formylphenylboronic acid, revealed significant antimicrobial effects against several pathogens, with minimum inhibitory concentrations (MICs) lower than those of established drugs like Tavaborole . This suggests that 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid may exhibit comparable or enhanced activity.

- Biological Interaction Studies:

Research Findings

Recent investigations into boronic acids have highlighted their potential as therapeutic agents due to their unique mechanisms and interactions within biological systems. The following table summarizes key findings related to the biological activity of boronic acids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.